molecular formula C6H4BrClN4 B6253412 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1936353-75-1

7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B6253412
CAS No.: 1936353-75-1
M. Wt: 247.5
InChI Key:
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Description

7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the bromination of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform and adding N-bromosuccinimide. The mixture is then refluxed for an hour .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its dual halogenation, which enhances its reactivity and potential as a pharmacophore. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound in drug development .

Properties

CAS No.

1936353-75-1

Molecular Formula

C6H4BrClN4

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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